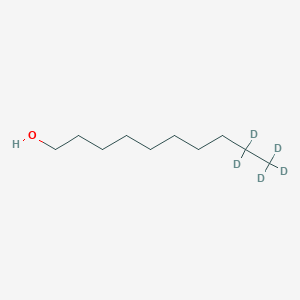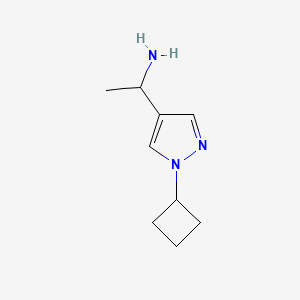![molecular formula C15H19NO4 B1531937 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid CAS No. 1404638-56-7](/img/structure/B1531937.png)
2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid
Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid is a synthetic organic compound. It has applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through several routes. A common method involves the reaction of benzyloxycarbonyl chloride with an appropriate amine. The reaction is typically performed in a solvent like dichloromethane under cooling conditions to control exothermic reactions. Then, 5-methylhex-4-enoic acid is introduced into the mixture and allowed to react, forming the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound often involves automated processes to ensure consistency and purity. The reactants are precisely measured and mixed in a controlled environment. High-performance liquid chromatography (HPLC) is frequently used for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate. The reaction products often include carboxylic acids or ketones.
Reduction: : Reduction can occur using hydrogenation methods, often employing catalysts such as palladium on carbon. This leads to the formation of reduced derivatives.
Substitution: : Nucleophilic substitution reactions are possible, where the benzyloxycarbonyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Hydrogen gas, palladium on carbon.
Substitution Reagents: : Various nucleophiles such as amines or thiols.
Major Products Formed
The major products formed depend on the type of reaction. Oxidation typically produces carboxylic acids or ketones, reduction yields reduced derivatives, and substitution reactions give rise to compounds with different functional groups replacing the original ones.
Scientific Research Applications
This compound is utilized in several scientific research areas:
Chemistry: : As an intermediate in organic synthesis, it is used to create more complex molecules.
Biology: : Employed in the synthesis of peptides and other biomolecules.
Medicine: : Investigated for potential therapeutic uses due to its structural properties.
Industry: : Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid exerts its effects varies based on its application. In biochemical applications, it can inhibit specific enzymes by binding to active sites, affecting metabolic pathways. The molecular targets and pathways involved are often studied using techniques like X-ray crystallography and mass spectrometry.
Comparison with Similar Compounds
Compared to similar compounds, 2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid exhibits unique reactivity due to its benzyloxycarbonyl group. Similar compounds include:
2-{[(Benzyloxy)carbonyl]amino}-5-methylhexanoic acid
2-{[(Benzyloxy)carbonyl]amino}-5-hex-4-enoic acid
2-{[(Benzyloxy)carbonyl]amino}-5-methylpent-4-enoic acid
The presence of the double bond in the hex-4-enoic acid moiety distinguishes it from its saturated or differently substituted analogs
Properties
IUPAC Name |
5-methyl-2-(phenylmethoxycarbonylamino)hex-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11(2)8-9-13(14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-8,13H,9-10H2,1-2H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLQZUFMEYJNKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (3R,4R)-3-hydroxy-4-[(4-hydroxy-5-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1531855.png)


![N-[(1R,2R)-2-fluorocyclohexyl]-3-methylaniline](/img/structure/B1531862.png)
![[1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1531864.png)



![tert-butyl (3R,4R)-3-[(4-fluorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1531869.png)

![N-[(1-fluorocyclopentyl)methyl]oxolan-3-amine](/img/structure/B1531875.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate](/img/structure/B1531876.png)
![6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1531877.png)
